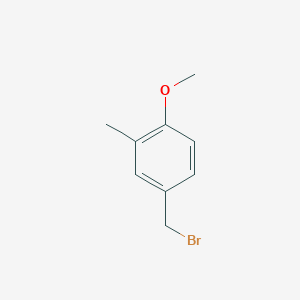

4-(Bromomethyl)-1-methoxy-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Bromomethyl)-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. The process can be carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom of the methyl group, forming the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the bromination reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like carbon tetrachloride or dichloromethane can enhance the solubility of the reactants and improve the reaction rate. Post-reaction, the product can be purified through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 4-(Hydroxymethyl)-1-methoxy-2-methylbenzene, 4-(Cyanomethyl)-1-methoxy-2-methylbenzene.

Oxidation: 4-(Formyl)-1-methoxy-2-methylbenzene, 4-(Carboxy)-1-methoxy-2-methylbenzene.

Reduction: 1-Methoxy-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-1-methoxy-2-methylbenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.

Industrial Applications: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-methylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to a carbonyl group through the loss of electrons.

Vergleich Mit ähnlichen Verbindungen

4-(Bromomethyl)-1-methylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-(Chloromethyl)-1-methoxy-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

4-(Bromomethyl)-1-methoxybenzene: Lacks the additional methyl group, affecting its steric and electronic properties.

Uniqueness: 4-(Bromomethyl)-1-methoxy-2-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which provides a combination of reactivity and stability. The methoxy group is an electron-donating group that can stabilize intermediates in reactions, while the bromomethyl group is a good leaving group, facilitating substitution reactions.

Biologische Aktivität

4-(Bromomethyl)-1-methoxy-2-methylbenzene, also known as bromomethyl anisole, is a compound with significant biological activity. Its structure includes a bromomethyl group, which enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C9H11BrO

- CAS Number : 122488-89-5

- Molecular Weight : 215.09 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to interact with various biological molecules, potentially leading to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 30 µM. This finding highlights its potential as a lead compound for further anticancer drug development.

Case Study 3: Neuroprotection

Research investigating the neuroprotective effects of this compound involved exposing neuronal cultures to oxidative stress. Treatment with this compound resulted in reduced apoptosis and improved cell viability compared to untreated controls, indicating its promise for neurodegenerative disease therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy:

- Absorption : Rapidly absorbed through biological membranes due to its lipophilicity.

- Distribution : Widely distributed in tissues; potential accumulation in fat tissues.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine after conjugation.

Toxicological studies are necessary to establish safe dosage levels and identify any potential adverse effects.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAPVXVRGYPASS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565410 |

Source

|

| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122488-89-5 |

Source

|

| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.